molecular formula C25H20N2O7 B2483415 N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide CAS No. 888462-41-7

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide

Cat. No.: B2483415
CAS No.: 888462-41-7
M. Wt: 460.442
InChI Key: JZBMNJKVOPBUNC-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the benzodioxol and methoxyphenoxy groups. Common reagents used in these reactions include:

    Benzofuran derivatives: Starting materials for the core structure.

    Benzodioxol derivatives: Introduced through electrophilic aromatic substitution.

    Methoxyphenoxy derivatives: Added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar core structures but different substituents.

    Benzodioxol derivatives: Compounds with similar benzodioxol groups but different core structures.

    Methoxyphenoxy derivatives: Compounds with similar methoxyphenoxy groups but different core structures.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O7/c1-30-18-8-4-5-9-19(18)31-13-22(28)27-23-16-6-2-3-7-17(16)34-24(23)25(29)26-15-10-11-20-21(12-15)33-14-32-20/h2-12H,13-14H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBMNJKVOPBUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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